molecular formula C15H14BrNO3S2 B1238402 5-(p-Bromobenzylidine)-alpha-isopropyl-4-oxo-2-thioxo-3-thiozolidineacetic Acid

5-(p-Bromobenzylidine)-alpha-isopropyl-4-oxo-2-thioxo-3-thiozolidineacetic Acid

Cat. No. B1238402
M. Wt: 400.3 g/mol
InChI Key: COHIEJLWRGREHV-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-3-thiazolidinyl]-3-methylbutanoic acid is a valine derivative.

Scientific Research Applications

Synthesis Applications

  • Synthesis of Fused Thiopyrano[2,3-d][1,3]thiazoles : The compound has been utilized in the synthesis of novel tetrahydro-2Н,5H-chromeno[4′,3′:4,5]thiopyrano[2,3-d][1,3]thiazole derivatives through hetero-Diels–Alder reaction related processes (Zelisko et al., 2015).

  • Investigation of (E)/(Z)-Ratio in Reactions : The compound's derivatives react with bromine to produce mixtures of diastereomeric derivatives, aiding in understanding the stereochemical aspects of such reactions (Omar, Kandeel, & Youssef, 1995).

  • Creation of Pyrimidine Derivatives : It's been used in the preparation of pyrimidine derivatives through Multicomponent Cyclocondensation Reactions, which have applications in corrosion inhibition and antioxidant properties (Akbas et al., 2018).

Analytical and Structural Studies

  • Spectroscopic Analysis and Molecular Docking : The compound was studied for its antimicrobial properties using spectroscopic analysis, DFT studies, and molecular docking, which helps in pharmaceutical application design (Mary et al., 2021).

  • Antifungal Activity and Hydrophobic Properties : Its derivatives were analyzed for antifungal effects and hydrophobic properties using high-performance liquid chromatography, contributing to potential pharmaceutical applications (Doležel et al., 2009).

Medical and Pharmacological Research

  • Antibacterial Evaluation : Derivatives of the compound were synthesized and evaluated for their antibacterial activity, showcasing its potential in developing new antimicrobial agents (Deep et al., 2014).

  • Antiproliferative Activity : Certain derivatives have been tested for antiproliferative activity in vitro, indicating potential uses in cancer therapy (Liszkiewicz et al., 2003).

properties

Product Name

5-(p-Bromobenzylidine)-alpha-isopropyl-4-oxo-2-thioxo-3-thiozolidineacetic Acid

Molecular Formula

C15H14BrNO3S2

Molecular Weight

400.3 g/mol

IUPAC Name

2-[(5Z)-5-[(4-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid

InChI

InChI=1S/C15H14BrNO3S2/c1-8(2)12(14(19)20)17-13(18)11(22-15(17)21)7-9-3-5-10(16)6-4-9/h3-8,12H,1-2H3,(H,19,20)/b11-7-

InChI Key

COHIEJLWRGREHV-XFFZJAGNSA-N

Isomeric SMILES

CC(C)C(C(=O)O)N1C(=O)/C(=C/C2=CC=C(C=C2)Br)/SC1=S

Canonical SMILES

CC(C)C(C(=O)O)N1C(=O)C(=CC2=CC=C(C=C2)Br)SC1=S

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(p-Bromobenzylidine)-alpha-isopropyl-4-oxo-2-thioxo-3-thiozolidineacetic Acid
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5-(p-Bromobenzylidine)-alpha-isopropyl-4-oxo-2-thioxo-3-thiozolidineacetic Acid
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5-(p-Bromobenzylidine)-alpha-isopropyl-4-oxo-2-thioxo-3-thiozolidineacetic Acid
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5-(p-Bromobenzylidine)-alpha-isopropyl-4-oxo-2-thioxo-3-thiozolidineacetic Acid
Reactant of Route 5
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5-(p-Bromobenzylidine)-alpha-isopropyl-4-oxo-2-thioxo-3-thiozolidineacetic Acid
Reactant of Route 6
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5-(p-Bromobenzylidine)-alpha-isopropyl-4-oxo-2-thioxo-3-thiozolidineacetic Acid

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